

Comprehensive Application Notes and Protocols for R-Dihydrolipoic Acid

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Compound Focus: (R)-Dihydrolipoic acid

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Introduction and Biological Significance

R-Dihydrolipoic acid (R-DHLA) is the biologically active, reduced form of **R- α -lipoic acid** (R-LA). This endogenous dithiol compound plays a critical dual role in biological systems: it serves as an essential cofactor for key mitochondrial enzymes and also functions as a potent antioxidant [1] [2]. In its role as a cofactor, which is always protein-bound, R-LA is essential for the catalytic activity of several mitochondrial multienzyme complexes, including the **pyruvate dehydrogenase complex** and the **α -ketoglutarate dehydrogenase complex**, thereby playing an indispensable role in central carbon metabolism and energy production [3] [2]. The potent antioxidant activity, on the other hand, is primarily attributed to the free, unbound form of the R-DHLA/R-LA redox pair. R-DHLA is a powerful direct scavenger of reactive oxygen and nitrogen species and can also regenerate other endogenous antioxidants, such as vitamin C, vitamin E, and glutathione [2] [4]. Recent research has unveiled novel biological functions for R-DHLA, including selective inhibition of **Histone Deacetylase 6 (HDAC6)**, which connects cellular metabolism with epigenetic regulation and the response to oxidative stress [3].

Synthesis and Production Protocols

The synthesis of R-DHLA can be approached through chemical reduction of R-LA or via direct chemical synthesis. The following protocols detail these methods.

Chemical Reduction of R- α -Lipoic Acid to R-Dihydrolipoic Acid

This is a common laboratory method for producing R-DHLA from commercially available R-LA [5].

- **Principle:** The disulfide bond in R-LA is reduced using sodium borohydride (NaBH_4) in a basic aqueous methanol solution to form the dithiol, R-DHLA.
- **Materials:**
 - R- α -Lipoic Acid (R-LA)
 - Sodium borohydride (NaBH_4)
 - Methanol
 - Sodium bicarbonate (NaHCO_3)
 - Hydrochloric acid (HCl), 4 N
 - Dichloromethane (CH_2Cl_2)
 - Anhydrous sodium sulfate (Na_2SO_4)
 - Saturated sodium chloride (NaCl) solution
 - Ice bath
 - Rotary evaporator
- **Procedure:**
 - Dissolve R-LA (1 mmol) in an aqueous methanol solution (10 mL methanol + 5 mL of 0.25 M NaHCO_3).
 - Place the mixture in an ice bath (0-10°C) and slowly add NaBH_4 (4 mmol) with stirring.
 - Continue stirring the reaction mixture for 1 hour at approximately 10°C.
 - Remove the volatile solvents under reduced pressure using a rotary evaporator.
 - Acidify the remaining solution to pH 2-3 by carefully adding 4 N HCl.
 - Extract R-DHLA from the aqueous phase using dichloromethane (3 × 10 mL).
 - Combine the organic extracts, wash with saturated NaCl solution, and dry over anhydrous Na_2SO_4 .
 - Filter the solution and remove the dichloromethane under reduced pressure to obtain R-DHLA as a colorless oil [5].
- **Critical Notes:**
 - The reduction must be performed under inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the sensitive thiol groups.
 - The product, R-DHLA, is typically obtained as an oil and is highly sensitive to oxidation. It should be stored under an inert atmosphere at -20°C.

Direct Chemical Synthesis from 6,8-Dihydroxyoctanoate Precursor

This method describes a direct synthesis of dihydrolipoic acid, which can yield the R-enantiomer if a chiral starting material or resolution step is used [6] [7].

- **Principle:** A methyl 6,8-dihydroxyoctanoate derivative is first converted to a sulfonic ester (mesylate), which then undergoes a sulfur insertion reaction.
- **Materials:**
 - Alkyl 6,8-dihydroxyoctanoate (e.g., methyl ester)
 - Triethylamine
 - Methanesulfonyl chloride (MsCl)
 - Sodium sulfide trihydrate ($\text{Na}_2\text{S}\cdot 3\text{H}_2\text{O}$)
 - Sulfur (S)
 - Methanol
- **Procedure:**
 - **Formation of Mesylate:** React alkyl 6,8-dihydroxyoctanoate with triethylamine and methanesulfonyl chloride to form the corresponding dimesylate compound [6].
 - **Sulfur Insertion:**
 - Prepare a mixture of sodium sulfide trihydrate and sulfur in methanol. It is recommended to pre-boil this mixture [6].
 - Add the dimesylate compound from step 1 to the $\text{Na}_2\text{S}/\text{S}$ mixture in methanol.
 - Heat the reaction mixture to reflux with stirring for several hours.
 - **Work-up and Isolation:** After completion, the reaction mixture is cooled, and the product can be extracted, purified, and if necessary, hydrolyzed to yield dihydrolipoic acid [6] [7].
- **Critical Notes:**
 - The use of **sodium sulfide trihydrate ($\text{Na}_2\text{S}\cdot 3\text{H}_2\text{O}$)**, as opposed to the nonahydrate or anhydrous forms, is reported to be particularly advantageous for achieving high yields [6].
 - This synthesis produces a racemic mixture (R,S-DHLA) if a non-chiral starting material is used. Subsequent chiral separation or the use of enantiomerically pure starting materials is required to obtain R-DHLA specifically.

Analytical Characterization and Stability Data

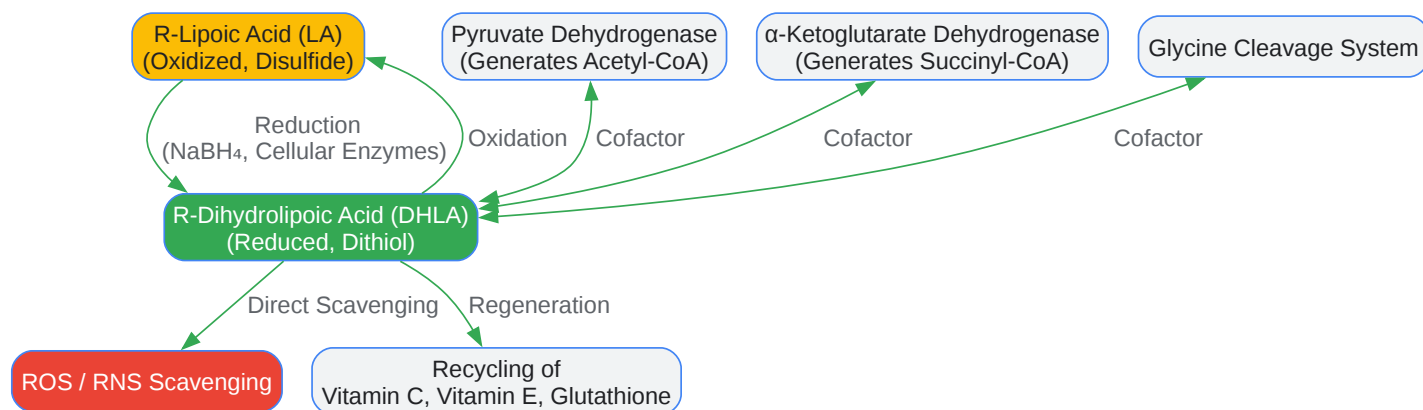
Proper characterization is essential to confirm the identity, purity, and stability of synthesized R-DHLA. The following table summarizes key analytical parameters and stability findings.

Table 1: Analytical Characterization and Stability Data for R-DHLA and Related Nanoparticles

Parameter	Method / Conditions	Results and Observations
Stability in Acidic pH	Incubation at pH 1.2 (simulating gastric fluid)	Free R-LA degrades rapidly. Liposomal encapsulation of R-LA (precursor to DHLA) prevents degradation, maintaining integrity for over 2 hours [8].
Stability in Salt Solutions	Varying NaCl concentrations	DHLA-capped gold nanoparticles (DHLA@AuNPs) showed high stability with no aggregation, unlike citrate-capped AuNPs [5].
Particle Size (Nanoparticles)	Dynamic Light Scattering (DLS)	DHLA- and DHLA-Ala-capped AuNPs were synthesized with a mean size of ~150 nm [5].
Catalytic Activity	Reduction of 4-Nitrophenol (4-NP) to 4-Aminophenol (4-AP) in the presence of NaBH ₄	DHLA@AuNPs efficiently catalyzed the reaction, demonstrating their utility as a nanocatalyst [5].
Oral Bioavailability	Pharmacokinetic study in rats (10 mg R-LA/kg)	Liposomal R-LA increased systemic exposure of R-DHLA by 5.8-fold compared to free R-LA, indicating significantly enhanced absorption and reduction [8].

Key Biochemical and Pharmacological Applications

The applications of R-DHLA are vast and rooted in its unique biochemical properties. The following diagrams illustrate its core metabolic role and a recently discovered mechanism of action.



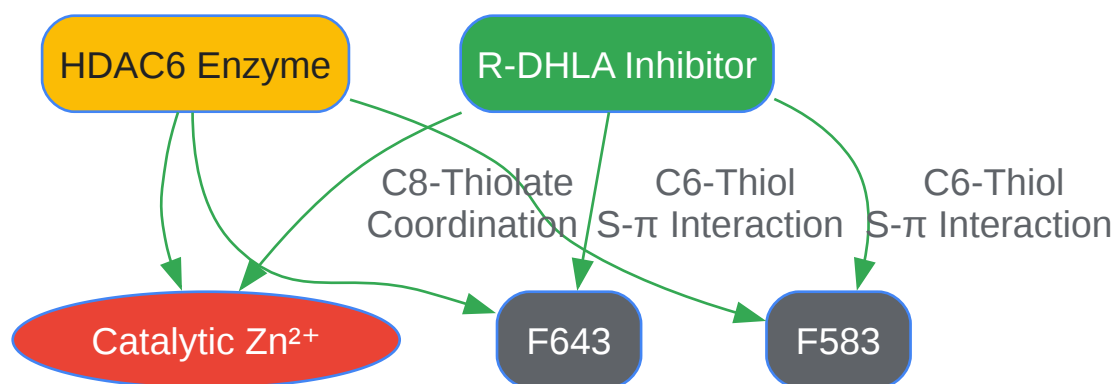
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Diagram 1: The Metabolic and Antioxidant Roles of the LA/DHLA Redox Pair. R-LA, bound to enzymes, is essential for mitochondrial metabolism. The free R-DHLA/R-LA pair functions as a powerful redox couple, directly neutralizing reactive species and regenerating other antioxidants [1] [2] [4].

Selective Inhibition of Histone Deacetylase 6 (HDAC6)

A significant recent finding is that R-DHLA acts as a selective inhibitor of HDAC6, an enzyme involved in cell motility, protein aggregation clearance, and stress response [3].

- **Mechanism of Action:** The crystal structure of the HDAC6-R-DHLA complex reveals that the inhibition is highly stereospecific. The **C8 thiolate group of R-DHLA coordinates directly with the catalytic Zn²⁺ ion** in the HDAC6 active site. Simultaneously, the **C6 thiol group engages in S-π interactions** with an aromatic crevice formed by phenylalanine residues F583 and F643. The carboxylate group does not coordinate Zn²⁺ but extends out of the active site [3].
- **Affinity:** Isothermal titration calorimetry (ITC) determined a dissociation constant (K_D) of **350 nM** for R-DHLA binding to HDAC6, indicating high-affinity binding. The (S)-enantiomer and the oxidized (R)-lipoic acid show negligible binding [3].



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Diagram 2: Molecular Basis of HDAC6 Inhibition by R-DHLA. The inhibitory activity of R-DHLA is mediated by specific interactions with the HDAC6 active site, including thiolate-Zn²⁺ coordination and S-π interactions in an aromatic crevice [3].

Formulation Strategies to Enhance Nutraceutical Properties

The clinical application of R-LA/R-DHLA is limited by poor aqueous solubility, instability in gastric acid, and low bioavailability. Advanced formulation strategies have been developed to overcome these challenges.

- **Liposomal Encapsulation:** Encapsulating R-LA in liposomes (~150 nm in size) has proven highly effective. This strategy protects R-LA from degradation in acidic environments and dramatically improves its oral absorption. In a rat model, a liposomal R-LA formulation led to a **5.8-fold increase** in the systemic exposure of R-DHLA compared to free R-LA. Furthermore, the liposomal formulation showed superior efficacy in a model of acute hepatic injury, significantly reducing plasma markers of liver damage (ALT and AST) [8].

Conclusion

R-Dihydrolipoic acid is a multifaceted molecule of great interest in biochemical research and therapeutic development. Its synthesis, while achievable via chemical reduction or direct synthesis, requires careful attention to the handling of its air-sensitive thiol groups. The characterization data and protocols provided here, including advanced formulation strategies, offer researchers a foundation for working with this compound. The recent discovery of its role as a selective HDAC6 inhibitor opens new avenues for exploring

its function in epigenetics and treating related pathologies, underscoring the importance of continued investigation into this potent endogenous antioxidant and metabolic cofactor.

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